

A Comparative Guide to Soluble Guanylate Cyclase Modulators: Focus on YC-1

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Compound of Interest		
Compound Name:	Guanylate cyclase-IN-1	
Cat. No.:	B1375327	Get Quote

Initial Search Update: No public domain information is currently available for a compound specifically named "Guanylate cyclase-IN-1." Therefore, this guide will provide a comprehensive overview of the well-characterized soluble guanylate cyclase (sGC) activator, YC-1, as a representative of its class. Should information on "Guanylate cyclase-IN-1" become available, a direct comparison can be generated.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective analysis of YC-1's effects on soluble guanylate cyclase, supported by experimental data and detailed methodologies.

Introduction to Soluble Guanylate Cyclase and its Modulation

Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway.[1] As a heterodimeric heme-containing protein, it catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1][2] The NO-sGC-cGMP pathway is crucial for various physiological processes, including the regulation of blood pressure, inhibition of platelet aggregation, and neurotransmission.[1]

Pharmacological modulation of sGC activity presents a promising therapeutic strategy for cardiovascular and other diseases. Two main classes of sGC modulators have been identified:



- sGC Stimulators: These compounds, such as YC-1, act on the reduced (ferrous, Fe²⁺) form of sGC. They can directly stimulate the enzyme and also enhance its sensitivity to endogenous NO, leading to a synergistic increase in cGMP production.
- sGC Activators: These agents target the oxidized (ferric, Fe³⁺) or heme-free form of sGC, which can be prevalent in disease states associated with oxidative stress, thereby restoring cGMP production when the enzyme is unresponsive to NO.[3]

YC-1: A Prototypical sGC Stimulator

YC-1 [3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole] is a nitric oxide-independent activator of soluble guanylyl cyclase.[4] It directly stimulates sGC, leading to increased intracellular cGMP levels.[5] This activity is synergistic with nitric oxide, meaning YC-1 can significantly potentiate the effects of endogenous NO.[6]

Quantitative Performance Data

The following tables summarize key quantitative data regarding the efficacy of YC-1 from various in vitro and ex vivo studies.

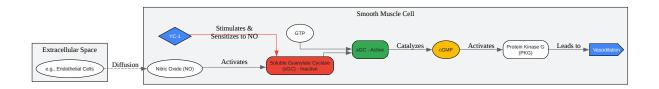


Parameter	Value	Species/System	Reference
sGC Activation			
EC50	- 18.6 ± 2.0 μM	Purified sGC	[6][7]
Vasodilation			
EC ₅₀ (endothelium-intact)	~1.9 μM	Rabbit aortic rings	[8]
EC ₅₀ (endothelium-denuded)	~20 μM	Rabbit aortic rings	[6]
Platelet Aggregation Inhibition			
IC50 (vs. U46619)	2.1 ± 0.03 μM	Human washed platelets	[9][10]
IC50 (vs. Collagen)	11.7 ± 2.1 μM	Human washed platelets	[9][10]
IC ₅₀ (vs. Thrombin)	59.3 ± 7.1 μM	Human washed platelets	[9][10]
Phosphodiesterase (PDE) Inhibition			
IC50 (PDE1)	- 31.6 μM	[8]	
IC50 (PDE2)	51.3 μΜ	[8]	_
IC50 (PDE3)	8.5 μΜ	[8]	_
IC50 (PDE4)	>100 μM	[8]	_
IC50 (PDE5)	3.2 μΜ	[8]	

Signaling Pathways and Experimental Workflows NO-sGC-cGMP Signaling Pathway



The following diagram illustrates the central role of sGC in the nitric oxide signaling cascade and the mechanism of action of YC-1.



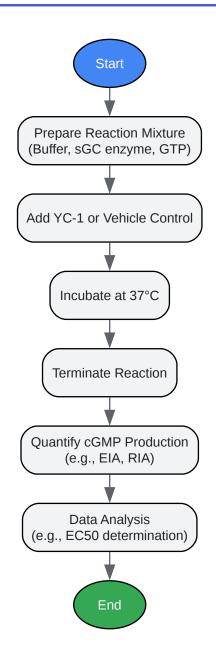
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Caption: NO-sGC-cGMP signaling pathway and the intervention by YC-1.

Generalized Experimental Workflow for Assessing sGC Activity

This diagram outlines a typical workflow for measuring the in vitro activity of soluble guanylate cyclase in the presence of a modulator like YC-1.





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Caption: A generalized workflow for an in vitro sGC activity assay.

Detailed Experimental Protocols In Vitro Soluble Guanylate Cyclase (sGC) Activity Assay

This protocol describes a method to measure the enzymatic activity of purified sGC.

Objective: To quantify the conversion of GTP to cGMP by sGC in the presence of YC-1.



Materials:

- · Purified soluble guanylate cyclase
- Assay Buffer: 50 mM triethanolamine-HCl (pH 7.4), 1 mM EGTA, 1 mM dithiothreitol
- GTP solution
- YC-1 stock solution (dissolved in DMSO)
- 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterase activity
- Reaction termination solution (e.g., 100 mM EDTA)
- cGMP enzyme immunoassay (EIA) kit

Procedure:

- Prepare a reaction mixture containing the assay buffer, GTP, and IBMX.
- Add specified concentrations of YC-1 or vehicle (DMSO) to respective tubes.
- Initiate the reaction by adding the purified sGC enzyme.
- Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
- Terminate the reaction by adding the termination solution and boiling for 5 minutes.
- Centrifuge the samples to pellet any precipitate.
- Quantify the amount of cGMP produced in the supernatant using a cGMP EIA kit according to the manufacturer's instructions.
- Calculate the specific activity of sGC (e.g., in nmol cGMP/min/mg protein) and determine the EC₅₀ value for YC-1.

Platelet Aggregation Assay



This protocol outlines a method to assess the inhibitory effect of YC-1 on platelet aggregation. [9][10]

Objective: To determine the IC_{50} of YC-1 for the inhibition of platelet aggregation induced by various agonists.

Materials:

- Human platelet-rich plasma (PRP) or washed platelets
- Platelet agonists (e.g., ADP, collagen, thrombin, U46619)
- YC-1 stock solution (dissolved in DMSO)
- Platelet aggregometer

Procedure:

- Prepare platelet suspensions and allow them to stabilize in the aggregometer cuvettes at 37°C with stirring.
- Pre-incubate the platelets with various concentrations of YC-1 or vehicle for a defined period (e.g., 5 minutes).
- Induce platelet aggregation by adding a specific agonist.
- Monitor the change in light transmission for a set duration (e.g., 5-10 minutes) to measure the extent of aggregation.
- Calculate the percentage inhibition of aggregation for each concentration of YC-1 compared to the vehicle control.
- Determine the IC₅₀ value by plotting the percentage inhibition against the log concentration of YC-1.

Aortic Ring Vasodilation Assay

This protocol describes an ex vivo method to evaluate the vasodilatory effects of YC-1.[8]



Objective: To determine the EC50 of YC-1 for relaxation of pre-constricted aortic rings.

Materials:

- Isolated thoracic aorta from rabbit or rat
- Krebs-Henseleit solution
- Vasoconstrictor agent (e.g., phenylephrine, norepinephrine)
- YC-1 stock solution (dissolved in DMSO)
- Organ bath system with isometric force transducers

Procedure:

- Dissect the aorta and cut it into rings of 2-3 mm in width.
- Mount the aortic rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
- Allow the rings to equilibrate under a resting tension.
- Induce a stable contraction with a vasoconstrictor agent.
- Once a stable plateau of contraction is reached, cumulatively add increasing concentrations
 of YC-1 to the bath.
- Record the changes in isometric tension until a maximal relaxation response is achieved.
- Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
- Calculate the EC50 value from the concentration-response curve.

Conclusion

YC-1 serves as a foundational tool for studying the soluble guanylate cyclase pathway. Its ability to directly stimulate sGC and sensitize it to nitric oxide has provided valuable insights into the physiological and pathophysiological roles of this signaling cascade. The experimental



protocols detailed in this guide provide a framework for researchers to quantitatively assess the effects of YC-1 and other sGC modulators. The provided data tables and signaling pathway diagrams offer a clear and concise summary of the key characteristics of YC-1, aiding in the design and interpretation of future research in this field.

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